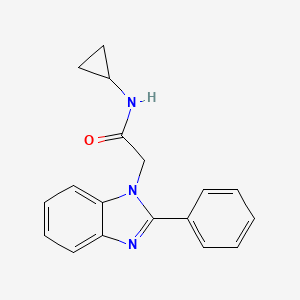![molecular formula C16H17N3O3 B4814593 1-METHYL-3-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4814593.png)
1-METHYL-3-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Übersicht
Beschreibung
1-METHYL-3-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method involves the condensation of a quinoline derivative with a pyrazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-METHYL-3-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline and pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1-METHYL-3-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-METHYL-3-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives and quinoline-based molecules, such as:
- 1-METHYL-3-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets
Eigenschaften
IUPAC Name |
1-methyl-3-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-5-6-13-11(8-10)4-3-7-19(13)15(20)14-12(16(21)22)9-18(2)17-14/h5-6,8-9H,3-4,7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOKKXZLMFJDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN(C=C3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1,3-benzothiazol-2-yl-2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4814519.png)
![N-(2-methoxy-1-methylethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4814532.png)
![N-(2-METHOXYPHENYL)-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B4814539.png)
![2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4814555.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4814566.png)

![4-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate](/img/structure/B4814584.png)
![N-(3-methoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B4814592.png)
![4-(4-chlorophenyl)-1-{[(4-methoxyphenyl)amino]methyl}-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4814601.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide](/img/structure/B4814611.png)
![2-(2-{4-[(4-METHYLPIPERAZINO)SULFONYL]ANILINO}-2-OXOETHOXY)ACETIC ACID](/img/structure/B4814617.png)

